{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18031658
InChI: InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H
SMILES:
Molecular Formula: C10H20Cl2N2
Molecular Weight: 239.18 g/mol

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride

CAS No.:

Cat. No.: VC18031658

Molecular Formula: C10H20Cl2N2

Molecular Weight: 239.18 g/mol

* For research use only. Not for human or veterinary use.

{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride -

Specification

Molecular Formula C10H20Cl2N2
Molecular Weight 239.18 g/mol
IUPAC Name (3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H
Standard InChI Key GIYVSIIJSAFNFU-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold, a strained hydrocarbon system comprising three fused rings with bridgehead carbons. At the 3-position of this bicyclic framework, a cyclopentyl group is attached, introducing steric bulk and conformational rigidity . The hydrazine (–NH–NH<sub>2</sub>) moiety, protonated as a dihydrochloride salt, enhances solubility in polar solvents and stabilizes the molecule against oxidative degradation .

Key Structural Data:

PropertyValueSource
Molecular FormulaC<sub>10</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>2</sub>
Molecular Weight239.18 g/mol
CAS Registry2639423-73-5
IUPAC Name(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine dihydrochloride
SMILESC1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl

Physicochemical Characteristics

While experimental data on melting point, boiling point, and solubility remain unpublished, analog studies of related bicyclo[1.1.1]pentane derivatives suggest:

  • High thermal stability due to strain energy release upon decomposition

  • Moderate aqueous solubility (estimated 10–50 mg/mL) facilitated by the dihydrochloride salt form

  • LogP ≈ 1.5–2.0, indicating balanced lipophilicity suitable for membrane permeability in drug design

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary stages:

  • Bicyclo[1.1.1]pentane Framework Construction:

    • Step 1: [1.1.1]Propellane precursor generation via photochemical [2+2] cycloaddition of 1,3-dehydroadamantane.

    • Step 2: Nickel-catalyzed cross-coupling with cyclopentylmagnesium bromide to install the cyclopentyl group at the 3-position .

  • Hydrazine Functionalization:

    • Step 3: Nucleophilic substitution of a bromine or iodine leaving group with hydrazine under inert atmosphere (N<sub>2</sub> or Ar) .

    • Step 4: Salt formation via HCl gas bubbling in anhydrous ethanol, yielding the dihydrochloride .

Critical Reaction Parameters:

  • Temperature: −78°C for propellane formation; 80–100°C for cross-coupling

  • Catalysts: Ni(COD)<sub>2</sub>/PPh<sub>3</sub> for C–C bond formation

  • Solvents: Tetrahydrofuran (THF) for cycloaddition; dimethylformamide (DMF) for amination

Purification and Quality Control

Purification typically employs:

  • Flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates

  • Recrystallization from ethanol/water mixtures for final product polishing

  • HPLC-MS validation (≥95% purity) using C18 columns and 0.1% formic acid mobile phase

CompanyLocationPurityPrice (USD/g)
Nanjing Shizhou Biology TechnologyNanjing, China≥95%$120–150
Shaanxi Istare BiotechnologyXi’an, China≥98%$135–170
Aaron Chemicals LLCIllinois, USA≥97%$200–220

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Pharmacokinetics: No published data on bioavailability or half-life

  • Mechanistic Studies: Unclear molecular targets in proposed therapeutic areas

Optimization Opportunities

  • Stereoselective Synthesis: Current routes yield racemic mixtures; chiral resolution methods needed

  • Derivatization Libraries: Expanding structural diversity via N-alkylation or acylation

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